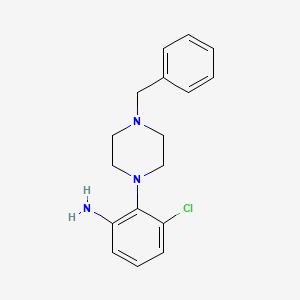

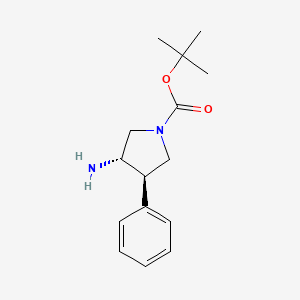

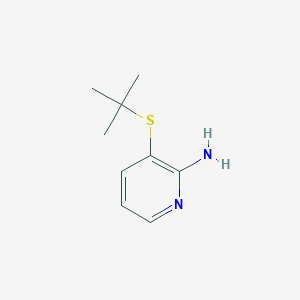

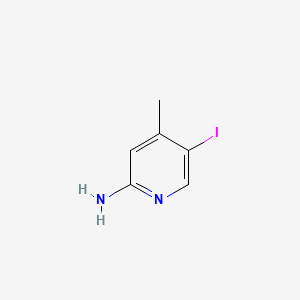

![molecular formula C11H14N2O B1285607 N-[3-(氨基甲基)苯基]环丙烷甲酰胺 CAS No. 918810-70-5](/img/structure/B1285607.png)

N-[3-(氨基甲基)苯基]环丙烷甲酰胺

描述

Synthesis Analysis

The synthesis of various cyclopropanecarboxamide derivatives has been explored in the context of developing compounds with biological activity. For instance, a series of carboxamide derivatives related to cis-permethrin were synthesized to evaluate their larvicidal properties against mosquito larvae. These derivatives included N-(substituted)phenyl and N-(substituted)phenylalkyl groups, which were obtained from the acid chloride of permethrin acid and various arylamines. Characterization was performed using 13C NMR spectroscopy and mass spectrometry, revealing the influence of electron-donating and electron-withdrawing substituents on the phenyl ring . Another study focused on the design and enantioselective synthesis of 1-phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamides as NMDA receptor antagonists. The synthesis involved the reaction of (R)-epichlorohydrin with phenylacetonitrile, followed by nucleophilic addition reactions and hydride reduction to achieve high enantioselectivity .

Molecular Structure Analysis

The molecular structure of cyclopropanecarboxamide derivatives has been a subject of interest due to their potential biological activities. One study reported the synthesis and crystal structure determination of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which exhibited significant inhibitory activity against some cancer cell lines. The crystal structure was determined, providing insights into the molecular conformation that may contribute to its antiproliferative activity . Similarly, the crystal structure of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide was elucidated, revealing its monoclinic system and space group, which could be relevant for understanding its reactivity and interactions .

Chemical Reactions Analysis

The reactivity of cyclopropanecarboxamide derivatives has been investigated through various chemical reactions. The synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives was achieved using the "diazo-addition" method, starting from N-(diphenylmethylene)-2,3-dehydro-1-amino-1-carboxylate precursors. This method allowed for the preparation of (E)- and (Z)-2-substituted analogues with high diastereospecificity. The compounds were tested for their affinity for glutamate receptors, with some showing displacement of [3H]-glycine binding, indicating potential for further pharmacological exploration .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropanecarboxamide derivatives are closely related to their molecular structure and synthesis. For example, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives involved elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, showing that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . These properties are crucial for understanding the stability and reactivity of these compounds, which can influence their biological activity and potential applications.

科学研究应用

潜在抗抑郁特性

N-[3-(氨基甲基)苯基]环丙烷甲酰胺及其衍生物因其作为抗抑郁剂的潜力而受到探索。在 Bonnaud 等人(1987)的一项研究中,合成了该化合物的衍生物并评估了其抗抑郁活性。几个衍生物显示出比已建立的抗抑郁药(如丙咪嗪和去甲丙咪嗪)更高的活性,一种特定的化合物米氮普兰因其有希望的活性和潜在的缺乏副作用而进入 III 期临床评估 (Bonnaud 等人,1987)。

NMDA 受体拮抗剂

该化合物的另一个重要应用是其作为 NMDA 受体拮抗剂的作用。Shuto 等人(1995)发现米那普兰及其 N-甲基和 N,N-二甲基衍生物等衍生物对 NMDA 受体表现出结合亲和力,并保护小鼠免受 NMDA 诱导的致死性。这项研究强调了这些化合物作为设计有效的 NMDA 受体拮抗剂的新型原型 (Shuto 等人,1995)。

合成和构象分析

苯丙氨酸的环丙烷类似物的构象分析,包括 N-[3-(氨基甲基)苯基]环丙烷甲酰胺的衍生物,一直是了解其内在构象偏好的研究课题。Casanovas 等人(2003)对这些类似物进行了理论分析,提供了对其结构性质的见解 (Casanovas 等人,2003)。

农业中的生物活性

在农业研究中,已经合成并评估了 N-[3-(氨基甲基)苯基]环丙烷甲酰胺的衍生物对蚊子幼虫的杀幼虫特性。Taylor 等人(1998)合成了并测试了各种衍生物,其中一些显示出作为高效农药(如苄氯菊酯)的低效替代品的潜力 (Taylor 等人,1998)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-7-8-2-1-3-10(6-8)13-11(14)9-4-5-9/h1-3,6,9H,4-5,7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRHHFULEHNVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585380 | |

| Record name | N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide | |

CAS RN |

918810-70-5 | |

| Record name | N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918810-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。